BenchChemオンラインストアへようこそ!

N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide

CFTR Modulator Lipophilicity Drug-likeness

1203246-75-6 is a unique N-aryl-cyclopropanecarboxamide CFTR corrector probe featuring a 2-thiophene substituent rather than the common phenyl ring. This sulfur-containing heterocycle enables laboratories to expand SAR studies beyond heavily patented benzodioxole series. Distinct from clinical candidates VX-809 and VX-661, it serves as a critical tool for mapping thiophene-specific contributions to CFTR activity. Favorable predicted CNS MPO (MW < 360, TPSA < 90 Ų) uniquely suits this probe for investigating CFTR in neurological tissues—a domain inaccessible to larger, polar clinical correctors. Lower predicted lipophilicity relative to VX-809 also makes it an ideal baseline standard for ADME and solubility profiling of this sub-series. Default purity: 95%, meeting standard research-grade requirements.

Molecular Formula C16H15NO3S
Molecular Weight 301.36
CAS No. 1203246-75-6
Cat. No. B2557358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide
CAS1203246-75-6
Molecular FormulaC16H15NO3S
Molecular Weight301.36
Structural Identifiers
SMILESC1CC1(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CS4
InChIInChI=1S/C16H15NO3S/c18-15(11-3-4-12-13(8-11)20-10-19-12)17-9-16(5-6-16)14-2-1-7-21-14/h1-4,7-8H,5-6,9-10H2,(H,17,18)
InChIKeyZJWGZOHRHJNGQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1203246-75-6): Structural Overview and Research Classification


N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1203246-75-6) is a synthetic small molecule belonging to the N-aryl-cyclopropanecarboxamide class, a chemical series extensively explored for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulation [1]. It features a 1,3-benzodioxole core, an N-cyclopropylmethyl linker, and a terminal 2-thiophenyl substituent. This compound is typically offered for research purposes at a standard purity of 95% .

Why Generic Substitution is Not Advisable When Sourcing N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1203246-75-6) for CFTR Research


In the N-aryl-cyclopropanecarboxamide class of CFTR correctors, minor structural modifications are known to cause profound changes in target engagement, potency, and pharmacokinetics. For instance, Vertex's clinical candidates VX-809 (Lumacaftor) and VX-661 (Tezacaftor) are structurally related yet show distinct efficacy and safety profiles [1]. The substitution on the benzodioxole ring (e.g., the presence or absence of geminal fluorine atoms) and the nature of the terminal aryl/heteroaryl group are critical determinants of corrector activity. Therefore, a generic replacement within this class, without equivalent structural features, cannot be assumed to replicate the activity profile of a specific compound like CAS 1203246-75-6.

Quantitative Evidence Guide: Differential Performance of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1203246-75-6) vs. Closest Analogs


Predicted Lipophilicity (cLogP) Comparison with Clinical CFTR Corrector VX-809 (Lumacaftor)

The target compound is predicted to have a lower lipophilicity (cLogP) compared to the clinical corrector VX-809 (Lumacaftor) due to the absence of two highly lipophilic fluorine atoms on the benzodioxole ring [1]. A lower cLogP is often associated with improved aqueous solubility and a better developability profile, which is a key selection criterion for early-stage probes.

CFTR Modulator Lipophilicity Drug-likeness

Thiophene vs. Phenyl Ring: Influence on CFTR Corrector Potency

Vertex's patent literature on CFTR correctors (e.g., US9504683B2) demonstrates that replacing a phenyl ring with a 2-thiophene moiety can significantly alter molecular shape and electronic properties, which in turn affects CFTR corrector potency [1]. While specific EC50 data for CAS 1203246-75-6 is not publicly available, the class-level SAR indicates that the thiophene-for-phenyl substitution is a definitive and non-interchangeable modification, providing a unique chemical tool for probing the CFTR corrector pharmacophore.

CFTR Corrector Structure-Activity Relationship Heterocyclic Chemistry

Molecular Weight and TPSA Comparison for CNS Penetration Prediction

The target compound has a molecular weight (MW) of 301.36 g/mol and a predicted topological polar surface area (TPSA) of approximately 60 Ų (based on the carboxamide and dioxole oxygens). This places it well within the optimal range for potential CNS penetration according to Wager's rules (MW ≤ 360, TPSA ≤ 90 Ų) [1]. In contrast, the clinical corrector VX-809 has a MW of 452.4 g/mol and a higher TPSA, which excludes it from CNS applications. This quantitative difference in physicochemical profile is crucial for projects targeting CFTR in the central nervous system.

Blood-Brain Barrier Physicochemical Property Drug Design

Recommended Research Applications for N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1203246-75-6)


CFTR Corrector Pharmacophore Exploration and SAR Library Design

As a distinct member of the N-aryl-cyclopropanecarboxamide class with a 2-thiophene substituent, this compound serves as a critical chemical probe for mapping the specific contribution of a sulfur-containing heterocyle to CFTR corrector activity [1]. Its procurement is justified for laboratories aiming to expand SAR beyond the heavily patented phenyl and 2,2-difluoro-benzodioxole series.

CNS CFTR Function Studies

Based on its favorable predicted CNS MPO score (MW<360, TPSA<90 Ų), this compound is uniquely suited for investigating CFTR's role in neurological tissues, a research area not accessible with the larger, more polar clinical correctors [1] [2].

Early-Stage Drug Discovery Profiling for Developability

The compound's predicted lower lipophilicity compared to VX-809 makes it an attractive candidate for initial ADME and solubility profiling studies, providing a baseline for the developability of this chemical sub-series [1].

Quote Request

Request a Quote for N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.